MFCD04065578
Description
MFCD04065578 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and material science research.
Properties
CAS No. |
691393-21-2 |
|---|---|
Molecular Formula |
C15H18N4O3S |
Molecular Weight |
334.4g/mol |
IUPAC Name |
4-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H18N4O3S/c1-4-7-22-12-6-5-11(8-13(12)21-3)9-16-19-14(20)10(2)17-18-15(19)23/h5-6,8-9H,4,7H2,1-3H3,(H,18,23)/b16-9+ |
InChI Key |
HLKPEJZRCUUVLB-CXUHLZMHSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C=NN2C(=O)C(=NNC2=S)C)OC |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/N2C(=O)C(=NNC2=S)C)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NN2C(=O)C(=NNC2=S)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04065578 typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-4-propoxybenzaldehyde with 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
MFCD04065578 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD04065578 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD04065578, we compare it with structurally and functionally analogous compounds from peer-reviewed studies and industrial databases.
Table 1: Structural and Functional Similarity Overview
*Similarity scores derived from Tanimoto coefficient-based structural comparisons in PubChem and ChEMBL databases .
Structural Similarities
- Fluorinated Analogs : Compound A (C₁₀H₉F₃O) shares a trifluoromethyl group, a common pharmacophore in CNS drugs. Such groups enhance metabolic stability and bioavailability, suggesting this compound may target similar pathways .
- Heterocyclic Cores : Compound B (C₆H₄N₂OS) and Compound C (C₇H₁₀N₂O) feature nitrogen-oxygen heterocycles, which are prevalent in kinase inhibitors. This implies this compound could serve as a ligand in catalytic systems .
Functional Comparisons
- Solubility and Bioavailability :
- Compound C’s high water solubility (log S = -2.99) contrasts with Compound A’s lipophilic nature (log P = 2.15), highlighting trade-offs between absorption and distribution .
- This compound’s pricing suggests it is produced in bulk, implying favorable synthetic accessibility akin to Compound D’s scalable synthesis .
- Thermal Stability :
Research Findings
- Compound C’s HATU-mediated coupling (69% yield) underscores the relevance of peptide-like synthesis for nitrogen-rich analogs .
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